molecular formula C10H11ClO2S B13615220 2-Chloro-6-(isopropylthio)benzoic acid

2-Chloro-6-(isopropylthio)benzoic acid

Cat. No.: B13615220
M. Wt: 230.71 g/mol
InChI Key: WMZYNXZFRGHZJJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(isopropylthio)benzoic acid is a chemical compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol This compound is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and an isopropylthio group at the sixth position on the benzene ring

Preparation Methods

The synthesis of 2-Chloro-6-(isopropylthio)benzoic acid typically involves the introduction of the isopropylthio group and the chlorine atom onto the benzoic acid framework. One common method involves the reaction of 2-chlorobenzoic acid with isopropylthiol in the presence of a suitable catalyst and under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Chemical Reactions Analysis

2-Chloro-6-(isopropylthio)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-(isopropylthio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(isopropylthio)benzoic acid involves its interaction with specific molecular targets. The chlorine and isopropylthio groups play a crucial role in its reactivity and interaction with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-6-(isopropylthio)benzoic acid can be compared with other benzoic acid derivatives, such as:

The presence of both the chlorine atom and the isopropylthio group in this compound makes it unique and valuable for specific synthetic and research applications.

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-chloro-6-propan-2-ylsulfanylbenzoic acid

InChI

InChI=1S/C10H11ClO2S/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H,12,13)

InChI Key

WMZYNXZFRGHZJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C(=CC=C1)Cl)C(=O)O

Origin of Product

United States

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